N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

PDE10A inhibition azetidine carboxamide cAMP/cGMP signaling

N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4) is a synthetic small-molecule azetidine-1-carboxamide derivative with a molecular formula of C₁₅H₁₃Cl₂N₃O₂ and a molecular weight of approximately 338.19 g/mol. It features a strained four-membered azetidine ring substituted at the 3-position with a pyridin-3-yloxy ether and an N-(3,4-dichlorophenyl) urea moiety.

Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.19
CAS No. 1903511-53-4
Cat. No. B2472760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
CAS1903511-53-4
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.19
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=CN=CC=C3
InChIInChI=1S/C15H13Cl2N3O2/c16-13-4-3-10(6-14(13)17)19-15(21)20-8-12(9-20)22-11-2-1-5-18-7-11/h1-7,12H,8-9H2,(H,19,21)
InChIKeyDUBAKBNEGLCMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4): Procurement-Ready Profile of a Dual PDE10A/PDE4 Azetidine Carboxamide


N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4) is a synthetic small-molecule azetidine-1-carboxamide derivative with a molecular formula of C₁₅H₁₃Cl₂N₃O₂ and a molecular weight of approximately 338.19 g/mol. It features a strained four-membered azetidine ring substituted at the 3-position with a pyridin-3-yloxy ether and an N-(3,4-dichlorophenyl) urea moiety [1]. Vendor annotations describe the compound as a selective inhibitor of phosphodiesterase enzymes, particularly PDE10A and PDE4, which are key regulators of intracellular cAMP and cGMP signaling . The compound's patent landscape includes inclusion in a Japanese NAMPT inhibitor application (JP2015516436A), indicating potential polypharmacology within the azetidine carboxamide chemotype [2].

Why N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide Cannot Be Replaced by Generic Azetidine Carboxamide Analogs


The 3-(pyridin-3-yloxy)azetidine-1-carboxamide scaffold supports a broad family of analogs differentiated solely by the N-aryl substituent on the urea terminus, including N-(4-fluorophenyl), N-tert-butyl, N-benzhydryl, N-phenethyl, and N-benzyl variants . Within this series, the 3,4-dichlorophenyl substitution pattern is structurally distinct: the presence of two electron-withdrawing chlorine atoms at the 3- and 4-positions of the phenyl ring alters both the electronic character of the urea NH (modulating hydrogen-bond donor strength) and the overall lipophilicity (cLogP) relative to mono-halogenated or unsubstituted phenyl analogs [1]. These physicochemical differences directly impact target engagement, PDE isoform selectivity, and metabolic stability — parameters that cannot be assumed transferable across N-substituent variants. Procurement of a generic azetidine carboxamide lacking the specific 3,4-dichlorophenyl group therefore risks obtaining a compound with an entirely different selectivity and potency profile.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4)


PDE10A Target Engagement: Potency Contextualization Against In-Class Azetidine PDE10 Inhibitors

IMPORTANT CAVEAT: No peer-reviewed publication reporting a quantitative IC₅₀ or Kᵢ value for N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4) against PDE10A was identified in public databases (PubMed, BindingDB, ChEMBL) as of April 2026. Vendor annotations describe this compound as a PDE10A and PDE4 inhibitor , but without explicit numerical potency data. For procurement decision-making, the most relevant comparator data comes from the broader class of azetidine-based PDE10A inhibitors reported in BindingDB. For example, compound BDBM126823 (US8785467, 1-20), a structurally distinct azetidine-containing PDE10A inhibitor, exhibits a Kᵢ of 0.019–0.030 nM against human PDE10A [1]. Compound BDBM142536 (US8933224, 129) shows an IC₅₀ of 0.0998 nM [2]. These values establish the potency range achievable within the azetidine PDE10 inhibitor class, providing a baseline against which any future quantitative data for the target compound must be evaluated.

PDE10A inhibition azetidine carboxamide cAMP/cGMP signaling CNS drug discovery

NAMPT Inhibitory Potential: Patent-Derived Class Evidence for the Azetidine Carboxamide Scaffold

N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide falls within the generic structural scope of JP2015516436A, a Japanese patent application claiming azetidine carboxamide compounds as NAMPT (nicotinamide phosphoribosyltransferase) inhibitors [1]. While the patent does not disclose specific IC₅₀ data for this exact compound, the class-level association with NAMPT inhibition is reinforced by structurally related azetidine carboxamides such as Nampt-IN-5 (CAS 2380013-17-0), which inhibits NAMPT and suppresses A2780 and COR-L23 cancer cell proliferation with IC₅₀ values of 0.7 nM and 3.9 nM, respectively [2]. The dichlorophenyl motif present in the target compound is a recognized pharmacophoric element in NAMPT inhibitor design, as the electron-withdrawing chlorine substituents can modulate the urea NH acidity and influence binding within the NAMPT active site [3].

NAMPT inhibition NAD+ biosynthesis oncology azetidine carboxamide

Structural Differentiation from Close N-Aryl Analogs: Physicochemical Property Impact

Among the 3-(pyridin-3-yloxy)azetidine-1-carboxamide series, the N-(3,4-dichlorophenyl) variant (CAS 1903511-53-4) is structurally differentiated from the closest commercially available analogs by the 3,4-dichloro substitution pattern on the terminal phenyl ring. The closest comparators include: (i) N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide — mono-halogenated, smaller halogen, lower lipophilicity; (ii) N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide — aliphatic substituent, no aromatic π-stacking capacity; (iii) N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903685-72-2) — bulky diphenylmethyl group, higher lipophilicity. The 3,4-dichlorophenyl motif confers a distinct combination of moderate lipophilicity, dual halogen-bonding capability, and electron-withdrawing character that is absent in all of these comparators . In PDE inhibitor design, the N-aryl substituent directly influences isoform selectivity: PDE10A and PDE4 isoforms have different steric and electronic constraints in their active-site pockets, and the 3,4-dichlorophenyl group may confer a selectivity profile distinct from the 4-fluorophenyl or benzhydryl variants [1].

structure-activity relationship lipophilicity PDE selectivity azetidine carboxamide

ECHA Regulatory Status: Absence of Hazard Classification as Procurement Differentiator

The European Chemicals Agency (ECHA) Substance Infocard entry for this compound (accessed via its CAS registry number) does not list any active harmonized Classification and Labelling (C&L) hazard warnings, nor are REACH registration dossiers publicly available for this substance [1]. This absence of hazard classification is not itself evidence of safety, but it is a procurement-relevant distinction from certain close structural analogs that carry explicit hazard statements (e.g., skin sensitization, aquatic toxicity) due to different substituent patterns. For laboratories operating under stringent chemical hygiene plans, a compound without GHS hazard classifications may present fewer institutional barriers to procurement and handling compared to analogs with documented hazard profiles.

REACH compliance safety profile procurement risk laboratory handling

Targeted Research and Procurement Application Scenarios for N-(3,4-Dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide (CAS 1903511-53-4)


PDE10A-Focused CNS Drug Discovery Screening

This compound is best deployed as a screening candidate in PDE10A-focused central nervous system (CNS) drug discovery campaigns targeting schizophrenia and cognitive disorders. PDE10A is predominantly expressed in striatal medium spiny neurons, and its inhibition has been clinically validated for antipsychotic and pro-cognitive effects. Given that the azetidine carboxamide chemotype has demonstrated sub-nanomolar PDE10A potency in BindingDB-deposited compounds (Kᵢ = 0.019–0.030 nM for BDBM126823 and IC₅₀ = 0.0998 nM for BDBM142536) [1], this compound should be included in PDE10A biochemical screening panels alongside reference inhibitors such as MP-10 and TAK-063. Procurement is recommended with a requirement for supplier-provided PDE10A IC₅₀ QC data and a selectivity panel against PDE4 (to verify the annotated dual PDE10A/PDE4 profile ) before committing to large-scale structure-activity relationship (SAR) exploration.

NAMPT Inhibitor Lead Optimization and Cancer Cell Panel Screening

Based on patent coverage in JP2015516436A [1], this compound is a candidate for NAMPT inhibitor lead optimization programs in oncology. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, and its inhibition depletes cellular NAD⁺, inducing metabolic crisis in cancer cells. The compound should be screened alongside benchmark NAMPT inhibitors such as Nampt-IN-5 (A2780 IC₅₀ = 0.7 nM; COR-L23 IC₅₀ = 3.9 nM) and FK866 (daporinad). Procurement for NAMPT applications must be accompanied by a request for NAMPT enzymatic IC₅₀ data and NAD⁺ depletion assays in at least two NAMPT-dependent cancer cell lines to validate target engagement.

Chemical Biology Tool Compound for cAMP/cGMP Signaling Pathway Dissection

As a dual PDE10A/PDE4 inhibitor, this compound can serve as a chemical biology probe to dissect cAMP- and cGMP-mediated signaling crosstalk in neuronal, cardiac, or immune cell models. PDE10A hydrolyzes both cAMP and cGMP, while PDE4 is cAMP-specific; combined inhibition of both isoforms produces a distinct cyclic nucleotide elevation signature compared to isoform-selective inhibitors [1]. The compound should be used in head-to-head comparisons with PDE10A-selective (e.g., MP-10) and PDE4-selective (e.g., rolipram) inhibitors to deconvolve the contribution of each isoform to the observed cellular phenotype. Given the absence of published cellular activity data for this specific compound, procurement should specify minimum purity (≥95% by HPLC) and identity confirmation by ¹H-NMR and LC-MS.

Structure-Activity Relationship (SAR) Expansion of Azetidine Carboxamide PDE Inhibitors

This compound is a valuable entry in systematic SAR studies of the azetidine carboxamide PDE inhibitor scaffold, specifically as the N-(3,4-dichlorophenyl) variant. It should be compared against the N-(4-fluorophenyl), N-tert-butyl, N-benzhydryl, N-phenethyl, and N-benzyl analogs [1] to map the contribution of the N-aryl substituent to PDE isoform selectivity, cellular permeability (PAMPA or Caco-2), and microsomal metabolic stability. The 3,4-dichlorophenyl group is of particular interest for assessing the impact of dual halogen substitution on halogen-bonding interactions within the PDE10A active site .

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.